molecular formula C37H59NO7 B13731966 tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate CAS No. 172900-92-4

tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate

Cat. No.: B13731966
CAS No.: 172900-92-4
M. Wt: 629.9 g/mol
InChI Key: FBKNBZNJUIGABN-UHFFFAOYSA-N
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Description

Carbamic acid, N-[(1S,2S,4S)-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methyl-4-[(phenylmethoxy)methyl]hexyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes often involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the hydroxyl group via selective oxidation.

    Step 3: Addition of methoxy groups through methylation reactions.

    Step 4: Formation of the carbamate ester using tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:

  • Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester

These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can lead to different chemical properties and applications.

Properties

CAS No.

172900-92-4

Molecular Formula

C37H59NO7

Molecular Weight

629.9 g/mol

IUPAC Name

tert-butyl N-[6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyl-8-(phenylmethoxymethyl)decan-5-yl]carbamate

InChI

InChI=1S/C37H59NO7/c1-26(2)30(20-29-16-17-34(42-9)35(21-29)44-19-13-18-41-8)22-32(38-36(40)45-37(5,6)7)33(39)23-31(27(3)4)25-43-24-28-14-11-10-12-15-28/h10-12,14-17,21,26-27,30-33,39H,13,18-20,22-25H2,1-9H3,(H,38,40)

InChI Key

FBKNBZNJUIGABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(COCC2=CC=CC=C2)C(C)C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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